molecular formula C14H25ClN6O5 B1608369 GGACK CAS No. 65113-67-9

GGACK

Cat. No.: B1608369
CAS No.: 65113-67-9
M. Wt: 392.84 g/mol
InChI Key: XBPBJFWGYUJISD-IUCAKERBSA-N
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Preparation Methods

GGACK is synthesized through a series of chemical reactions involving the coupling of amino acids and the introduction of a chloromethyl ketone group. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

GGACK undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the chloromethyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptides, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

GGACK has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

GGACK, also known as Glu-Gly-Arg-chloromethyl ketone, is a synthetic compound that has garnered attention due to its biological activity, particularly as an irreversible inhibitor of specific proteases. This article delves into the pharmacological properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

  • Chemical Structure : this compound is a chloromethyl ketone derivative of a tripeptide, which contributes to its biological activity as a protease inhibitor.
  • Target Enzymes : It primarily inhibits urokinase and Factor Xa, both of which play critical roles in the coagulation cascade and fibrinolysis.

This compound functions by covalently modifying the active site of its target enzymes, leading to irreversible inhibition. This mechanism is particularly significant in therapeutic contexts where modulation of proteolytic activity is desired.

Inhibition Studies

The inhibitory potency of this compound has been quantified with respect to its IC₅₀ values:

Target Enzyme IC₅₀ (µM)
Urokinase1
Factor Xa1

These values indicate that this compound is a potent inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .

Case Studies and Research Findings

  • Urokinase Inhibition :
    • A study demonstrated that this compound effectively inhibited urokinase activity in vitro. This inhibition can be leveraged in conditions where excessive fibrinolysis is detrimental, such as in certain bleeding disorders or during surgical procedures .
  • Factor Xa Inhibition :
    • Research has shown that this compound's inhibition of Factor Xa could be beneficial in managing thrombotic diseases. By modulating the coagulation pathway, this compound may help in developing anticoagulant therapies .
  • Comparative Analysis :
    • Comparative studies have highlighted the efficacy of this compound against other protease inhibitors, showing its unique profile in terms of specificity and potency. Such analyses are crucial for understanding the potential clinical applications of this compound as a therapeutic agent .

Pharmacological Implications

The biological activity of this compound suggests several pharmacological implications:

  • Anticoagulant Therapy : Given its potent inhibition of key enzymes in the coagulation pathway, this compound may serve as a lead compound for developing new anticoagulant drugs.
  • Research Tool : Its specificity for urokinase and Factor Xa makes it an essential tool for researchers studying fibrinolysis and coagulation processes.

Properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)20-7-11(23)21-13(26)8(16)3-4-12(24)25/h8-9,20H,1-7,16H2,(H,24,25)(H4,17,18,19)(H,21,23,26)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPBJFWGYUJISD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)CCl)NCC(=O)NC(=O)C(CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)CCl)NCC(=O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983658
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65113-67-9
Record name Glutamyl-glycyl-arginine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(6-Carbamimidamido-1-chloro-2-oxohexan-3-yl)amino]-1-hydroxyethylidene}-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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